molecular formula C5H8O4S B13445923 5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide

5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide

Cat. No.: B13445923
M. Wt: 164.18 g/mol
InChI Key: JDDBKQPRYIYGND-UHFFFAOYSA-N
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Description

5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione is a chemical compound with the molecular formula C5H8O4S and a molecular weight of 164.1796 g/mol . This compound is characterized by its unique structure, which includes a five-membered ring containing sulfur and oxygen atoms. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione typically involves the reaction of dimethyl ketone with sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can replace the oxygen or sulfur atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted oxathiolane derivatives.

Scientific Research Applications

5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. This interaction is mediated through the sulfur and oxygen atoms in the compound’s structure, which can participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-dimethyl-1,2lambda6-oxathiolane-2,2,4-trione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H8O4S

Molecular Weight

164.18 g/mol

IUPAC Name

5,5-dimethyl-2,2-dioxooxathiolan-4-one

InChI

InChI=1S/C5H8O4S/c1-5(2)4(6)3-10(7,8)9-5/h3H2,1-2H3

InChI Key

JDDBKQPRYIYGND-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CS(=O)(=O)O1)C

Origin of Product

United States

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